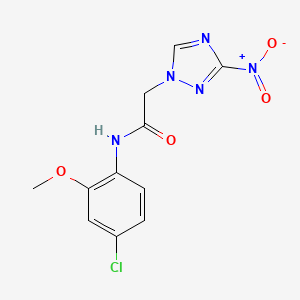![molecular formula C20H25N3O2 B5689865 2-{[(4-benzyl-1-piperazinyl)imino]methyl}-6-ethoxyphenol](/img/structure/B5689865.png)
2-{[(4-benzyl-1-piperazinyl)imino]methyl}-6-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-benzyl-1-piperazinyl)imino]methyl}-6-ethoxyphenol, commonly known as BPIE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. BPIE is a phenolic compound that is structurally similar to other phenolic compounds such as resveratrol and curcumin, which are known for their antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of BPIE is not yet fully understood. However, studies have suggested that BPIE exerts its effects through various pathways. BPIE has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. BPIE has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
BPIE has been found to exhibit various biochemical and physiological effects. BPIE has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. BPIE has also been found to increase the activity of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
BPIE has several advantages for lab experiments. BPIE is a stable compound that can be easily synthesized and purified. BPIE is also soluble in various organic solvents, which makes it easy to use in various experimental setups. However, BPIE has some limitations, such as its low water solubility, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of BPIE. One future direction is to explore the potential use of BPIE as a therapeutic agent for various diseases such as cancer and inflammatory disorders. Another future direction is to investigate the molecular mechanisms underlying the effects of BPIE. Further studies are also needed to determine the optimal dosage and administration route of BPIE for various applications. Additionally, more research is needed to explore the potential use of BPIE as a plant growth regulator and its effects on the environment.
Synthesis Methods
The synthesis of BPIE involves the condensation reaction between 4-benzylpiperazine and 2-hydroxy-6-ethoxybenzaldehyde in the presence of a catalyst. The reaction takes place under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is purified by recrystallization to obtain pure BPIE.
Scientific Research Applications
BPIE has been extensively studied for its potential applications in medicine, agriculture, and other fields. In medicine, BPIE has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. BPIE has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells. BPIE has also been shown to have a protective effect against oxidative stress-induced damage in various cells and tissues.
In agriculture, BPIE has been studied for its potential use as a plant growth regulator. BPIE has been found to enhance the growth and yield of various crops such as rice, wheat, and soybean. BPIE has also been shown to improve the resistance of plants to various abiotic stresses such as drought and salinity.
properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)iminomethyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-25-19-10-6-9-18(20(19)24)15-21-23-13-11-22(12-14-23)16-17-7-4-3-5-8-17/h3-10,15,24H,2,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVQXCVTPVIZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Benzylpiperazin-1-yl)imino]methyl}-6-ethoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-dioxo-1-imidazolidinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5689793.png)
![N-cyclopropyl-3-{5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5689806.png)

![(4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5689815.png)
![cis-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689822.png)
![1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene](/img/structure/B5689829.png)
![1-{[1-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}piperidin-2-one](/img/structure/B5689835.png)
![6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5689848.png)

![N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine](/img/structure/B5689870.png)

![2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5689884.png)
